molecular formula C14H23N3O3 B8481704 2-[(2-dimethylamino-ethylcarbamoyl)-methyl]-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester

2-[(2-dimethylamino-ethylcarbamoyl)-methyl]-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No. B8481704
M. Wt: 281.35 g/mol
InChI Key: KLGUSOCWOZDYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-dimethylamino-ethylcarbamoyl)-methyl]-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C14H23N3O3 and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-dimethylamino-ethylcarbamoyl)-methyl]-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-dimethylamino-ethylcarbamoyl)-methyl]-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[(2-dimethylamino-ethylcarbamoyl)-methyl]-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H23N3O3/c1-5-20-14(19)13-10(2)9-16-11(13)8-12(18)15-6-7-17(3)4/h9,16H,5-8H2,1-4H3,(H,15,18)

InChI Key

KLGUSOCWOZDYLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=C1C)CC(=O)NCCN(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2-carboxymethyl-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (2.11 g, 10 mmol) in N,N-dimethylformamide (5 ml) and dichloromethane (50 ml) was added with N*1*,N*1*-dimethyl-ethane-1,2-diamine (968 mg, 11 mmol), N-ethyl-N′-(dimethylaminopropyl)-carbodiimide hydrochloride (5 g, 26 mmol) and 1-hydroxybenzotriazol (1.5 g, 11 mmol) in an ice-water bath. Upon completion of the addition, the mixture was stirred at room temperature overnight, added with cold water (50 ml) and extracted with dichloromethane (50 ml×3). The combined organic extracts were washed with saturated sodium bicarbonate solution (50 ml), water (50 ml), brine (50 ml), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 2-[(2-dimethylamino-ethylcarbamoyl)-methyl]-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (28.1 g, 90.9%) as a colorless oil which was used as such.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
968 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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